Tetrahexylammonium tetrafluoroborate

Overview

Description

Tetrahexylammonium tetrafluoroborate is a quaternary ammonium salt that has been studied for its potential as a high-temperature polar stationary phase in gas chromatography. It is one of the tetraalkylammonium tetrafluoroborate salts that have been evaluated for this purpose, with a liquid range from 90 to 230°C. The compound exhibits strong, selective dipole interactions, which are slightly stronger for the tetrabutylammonium salt than for the tetrahexylammonium salt .

Synthesis Analysis

The synthesis of tetrahexylammonium tetrafluoroborate and related compounds typically involves anion exchange reactions or reactions with activated acetylenes. For instance, N-vinylpyridinium and trialkylammonium tetrafluoroborate salts can be prepared from activated acetylenes and pyridinium or trialkylammonium tetrafluoroborates to form crystalline, air-stable, and nonhygroscopic crystals . Additionally, the synthesis of tetraalkylammonium organotrifluoroborate salts involves the treatment of organoboronic acids with hydrofluoric acid, followed by counterion exchange with tetra-n-butylammonium hydroxide, resulting in air and moisture stable salts .

Molecular Structure Analysis

The molecular structure of tetraalkylammonium tetrafluoroborate salts has been characterized by various techniques, including X-ray single crystal diffraction. The crystal structures of some tetrafluoroborate salts have been determined, revealing that the packing in these salts is mainly affected by Coulombic interactions and weak C-H⋯F hydrogen bonds . Although the specific structure of tetrahexylammonium tetrafluoroborate is not detailed in the provided papers, similar structural features can be inferred based on related compounds.

Chemical Reactions Analysis

Tetraalkylammonium tetrafluoroborate salts are involved in various chemical reactions, including as catalysts and reagents. They have been used as phase-transfer catalysts in solid base-promoted cross-aldol condensations, retaining their catalytic activity over several reaction cycles . Furthermore, these salts undergo Pd-catalyzed Suzuki–Miyaura cross-couplings with a variety of aryl- and alkenylhalides under mild conditions, demonstrating their utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraalkylammonium tetrafluoroborate salts have been extensively studied. Their thermal behavior has been investigated using TGA and DSC methods, showing that these compounds have significant thermal stability and sharp melting transitions compared to analogous halide salts . Additionally, the phase relationships of tetraalkylammonium tetrafluoroborates have been explored through dsc analysis, revealing solid-solid phase transitions and providing data on fusion and transition temperatures and enthalpies .

Scientific Research Applications

Herbicidal Properties and Phytotoxicity

Tetrahexylammonium tetrafluoroborate ([THA][BF4]) has been studied for its herbicidal properties. It demonstrates significant herbicidal action when applied to soil, inhibiting the growth of plant shoots and roots. The increased concentration of this compound leads to a decrease in the assimilation of pigments, alters the dry weight content, and inhibits the length of shoots and roots in plants. The strongest herbicidal activity was noted when [THA][BF4] was applied via soil application, with the weakest herbicidal action compared to similar compounds (Biczak et al., 2017). Additionally, [THA][BF4] causes oxidative stress in plants, indicated by a drop in chlorophyll content and an increase in reactive oxygen species (ROS) and lipid peroxidation. Changes in chlorophyll levels and peroxidase activity are considered the best biomarkers to determine oxidative stress in plants (Biczak, 2016).

Electrochemical Applications

Tetrahexylammonium tetrafluoroborate has been utilized in electrochemical applications, specifically in the development of electric double-layer capacitors (EDLCs). These EDLCs, employing tetrahexylammonium tetrafluoroborate as the electrolyte, exhibit higher capacity and better charge-discharge cycle durability at elevated temperatures when compared to conventional EDLCs using organic liquid electrolytes. This makes it a practical ionic liquid for electrochemical capacitors due to its wide potential window and high ionic conductivity (Sato, Masuda, & Takagi, 2004).

Catalytic Properties

The compound has shown promise as a catalyst. For instance, trihexyl (tetradecyl) phosphonium tetrafluoroborate, a related compound, demonstrated active catalytic behavior in the introduction of fluoride by nucleophilic aromatic substitution. Its thermal stability (with a decomposition temperature above 300 °C) makes it suitable for reactions at high temperatures. Its ease of handling, lack of need for stringent drying conditions, and reusability make this ionic liquid a useful phase transfer catalyst (Fan, Chuah, & Jaenicke, 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

tetrahexylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.BF4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJIMRNKXMJLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

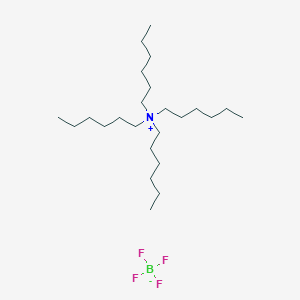

[B-](F)(F)(F)F.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585002 | |

| Record name | N,N,N-Trihexylhexan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahexylammonium tetrafluoroborate | |

CAS RN |

15553-50-1 | |

| Record name | N,N,N-Trihexylhexan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)